molecular formula C19H10Cl4O2 B13821776 4,5,6,7-Tetrachloro-2,2-diphenyl-1,3-benzodioxole

4,5,6,7-Tetrachloro-2,2-diphenyl-1,3-benzodioxole

Cat. No.: B13821776
M. Wt: 412.1 g/mol
InChI Key: GGWYAQJLQLNBKP-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrachloro-2,2-diphenyl-1,3-benzodioxole (CAS: Not explicitly listed) is a halogenated benzodioxole derivative characterized by a fused benzene-dioxole core with four chlorine atoms at positions 4, 5, 6, and 7, and two phenyl groups at position 2. Its synthesis involves the reaction of diphenylmethane with o-chlorobenzenes in tetrachloroethylene, yielding 26% under optimized conditions .

Properties

Molecular Formula

C19H10Cl4O2

Molecular Weight

412.1 g/mol

IUPAC Name

4,5,6,7-tetrachloro-2,2-diphenyl-1,3-benzodioxole

InChI

InChI=1S/C19H10Cl4O2/c20-13-14(21)16(23)18-17(15(13)22)24-19(25-18,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

GGWYAQJLQLNBKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrachloro-2,2-diphenyl-1,3-benzodioxole typically involves the reaction of alkyl-substituted benzenes with o-chloranil at elevated temperatures. This process results in benzylic oxidation followed by acetal formation . The reaction conditions often require careful control of temperature and the use of specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis process generally involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) is common to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrachloro-2,2-diphenyl-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different benzodioxole derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry: In chemistry, 4,5,6,7-Tetrachloro-2,2-diphenyl-1,3-benzodioxole is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound’s potential biological activity makes it a subject of interest in medicinal chemistry. Researchers are exploring its use in the development of new drugs and therapeutic agents .

Industry: In the industrial sector, this compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrachloro-2,2-diphenyl-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Non-Halogenated Analog: 2,2-Diphenyl-1,3-benzodioxole

  • Structural Differences : Lacks the four chlorine substituents on the benzene ring.
  • Synthesis : Simpler preparation due to fewer halogenation steps.
  • Molecular dynamics simulations confirm stable binding with minimal protein fluctuations .

Comparison with Methyl-Substituted Benzodioxoles (Compounds 15 and 16)

  • Structural Differences : Compounds 15 (from mesitylene) and 16 (from durene) feature methyl groups instead of phenyl and chlorine substituents .
  • Synthesis : Lower steric hindrance from methyl groups simplifies synthesis but reduces yields (e.g., 16% for p-xylene derivatives) .

Comparison with Tetrachloroisoindoline-dione Derivatives

  • Core Structure : Isoindoline-dione (a bicyclic imide) vs. benzodioxole (a fused dioxole-benzene system).
  • Applications: Sulfonamide Derivatives: 4,5,6,7-Tetrachloroisoindoline-dione sulfonamides inhibit human carbonic anhydrases (CA I, II, IX, XII), with activity dependent on substituent positions . Quinophthalone Dyes: Tetrachloroisoindoline-dione-based quinophthalones (e.g., pC-QP and mC-QP) serve as yellow colorants in image sensors, leveraging chlorine-induced chemical resistance .

Comparison with Halogenated Dyes (Acid Red 92, Pigment Yellow 138)

  • Structural Differences: Acid Red 92 (tetrachloro-tetrabromo fluorescein) and Pigment Yellow 138 (tetrachloroisoindoline-quinoline) are polyhalogenated dyes .
  • Function : Chlorine and bromine atoms stabilize electronic transitions for vibrant colors and UV resistance.
  • Contrast : While 4,5,6,7-tetrachloro-2,2-diphenyl-1,3-benzodioxole lacks conjugated dye systems, its chlorines similarly enhance thermal and oxidative stability.

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